(1-phenyl-2-pyrrolidinylethyl)MethylaMine
Description
(1-Phenyl-2-pyrrolidinylethyl)methylamine is a structurally complex amine derivative featuring a pyrrolidine ring substituted with a phenyl group and a methylamine moiety. Its molecular architecture combines aromatic (phenyl) and alicyclic (pyrrolidine) components, which may confer unique physicochemical and pharmacological properties. For example, pyrrolidine derivatives are often synthesized via reductive amination or cyclization reactions, as seen in the preparation of related compounds like (2R,3S,4R)-2-phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine ().
Properties
CAS No. |
130110-09-7 |
|---|---|
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.3113 |
Synonyms |
N-Methyl-a-phenyl-1-pyrrolidineethanamine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenyl-2-pyrrolidinylethyl)methylamine typically involves the reaction of phenylacetonitrile with pyrrolidine under specific conditions. The reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1-phenyl-2-pyrrolidinylethyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
(1-phenyl-2-pyrrolidinylethyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1-phenyl-2-pyrrolidinylethyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrolidine Derivatives with Aromatic Substituents
Compounds such as (2R,3S,4R)-2-phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine () share structural similarities with the target molecule, particularly in the pyrrolidine core and aromatic substitution. Key differences include:
- Substituent Groups : The sulfonylmethyl and isopropylidene groups in the analog contrast with the methylamine and phenyl groups in the target compound.
- Synthetic Pathways : The analog’s synthesis involves hydroxylamine, Zn, and NH4Cl under reductive conditions (Table 1, Entry 8, ), whereas (1-phenyl-2-pyrrolidinylethyl)methylamine may require different reagents to incorporate the methylamine moiety.
Methylamine-Containing Compounds
Methylamine derivatives, such as benzenemethanamine and N,N-dimethylformamide (), exhibit distinct solubility profiles that may inform predictions about the target compound’s behavior:
- Solubility Trends : Methylamine’s mole fraction in solvents like pyridine and benzonitrile varies with temperature and pressure (). For instance, in benzonitrile at 313.15 K, methylamine’s solubility decreases as pressure increases.
Table 2: Solubility Data for Methylamine Derivatives (Selected Examples)
| Solvent | Temperature (K) | Pressure (kPa) | Mole Fraction (Methylamine) | Reference |
|---|---|---|---|---|
| N,N-dimethylformamide | 298.15 | 101.3 | 0.012 | |
| Benzonitrile | 313.15 | 101.3 | 0.008 |
Key Research Findings and Implications
- Synthetic Challenges : The synthesis of this compound may require tailored reductive or alkylation steps, differing from the Zn/NH4Cl-mediated process used for sulfonylmethyl analogs ().
- Thermodynamic Behavior : Solubility data from simpler methylamine derivatives () suggest that the target compound’s solubility in organic solvents will depend on temperature and substituent-induced polarity changes.
- Pharmacological Potential: Pyrrolidine rings are common in bioactive molecules (e.g., neurotransmitters, enzyme inhibitors), implying that the phenyl-pyrrolidine-methylamine structure could interact with CNS targets, though direct evidence is lacking.
Biological Activity
(1-phenyl-2-pyrrolidinylethyl)methylamine, often referred to as a novel psychoactive substance (NPS), has garnered attention in recent years due to its potential biological activity. This compound is structurally related to other psychoactive substances and has been studied for its interactions within biological systems, particularly in neuropharmacology.
Chemical Structure and Properties
The chemical formula for this compound is CHN, which indicates a molecular weight of approximately 201.29 g/mol. Its structure features a pyrrolidine ring, a phenyl group, and a methylamine moiety, which contribute to its pharmacological properties.
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions can lead to stimulant effects similar to other compounds in its class, such as amphetamines. The precise mechanism involves binding to monoamine transporters, inhibiting their reuptake, and subsequently increasing the availability of neurotransmitters in the synaptic cleft.
Neuropharmacological Effects
Studies have shown that this compound exhibits significant neuropharmacological effects:
- Stimulant Activity : Preliminary studies suggest that this compound may produce effects akin to traditional stimulants, enhancing alertness and energy levels.
- Mood Enhancement : There is evidence indicating potential mood-lifting properties, which could be beneficial in treating certain mood disorders.
Toxicological Profile
Despite its potential benefits, the toxicological profile of this compound remains under-researched. Initial findings suggest possible adverse effects similar to those observed with other NPSs, including increased heart rate, anxiety, and potential for dependency.
Case Studies and Research Findings
A limited number of case studies have been documented regarding the use of this compound. One notable case involved a subject who reported enhanced cognitive function and increased energy levels after administration. However, this was accompanied by side effects such as insomnia and elevated blood pressure .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Primary Effects | Notes |
|---|---|---|---|
| (±)-Methamphetamine | Phenethylamine | Stimulant, euphoria | Well-studied; known for high abuse potential |
| Methylone | Cathinone derivative | Stimulant, entactogen | Similar effects; used recreationally |
| 4-MEC | Cathinone derivative | Stimulant | Less research available |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
